N-(4-chlorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3S/c1-23-17(20-21-22-23)28-10-13-7-14(25)15(27-2)8-24(13)9-16(26)19-12-5-3-11(18)4-6-12/h3-8H,9-10H2,1-2H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIAXBPWJUCBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in several physiological processes and disease states .
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways. For instance, compounds with similar structures have demonstrated activity against leukotriene receptors, which are involved in inflammatory responses .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits moderate to strong antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of electron-withdrawing groups like the chlorophenyl moiety enhances the biological activity of the compound. The methoxy group also plays a significant role in modulating the lipophilicity and overall bioavailability of the molecule .
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Increases potency in seizure models |
| Methoxy Group | Enhances solubility and receptor binding |
| Tetrazole Moiety | Contributes to enzyme inhibition |
Antimicrobial Activity
In a study evaluating various thiazole derivatives, including compounds related to this compound, significant antimicrobial activity was observed. The synthesized compounds were tested against several bacterial strains, demonstrating varying degrees of effectiveness, particularly against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition Studies
Research has shown that derivatives of this compound exhibit strong inhibition against acetylcholinesterase. A series of synthesized compounds were evaluated for their inhibitory effects, revealing that modifications to the phenyl ring significantly affected their AChE inhibitory activity. Compounds with para-substituents showed enhanced inhibition compared to those with meta or ortho substitutions .
Preparation Methods
Formation of the 4-Oxopyridin Skeleton
The pyridinone ring is synthesized through a modified Biginelli condensation , adapting conditions from ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate synthesis.
Procedure :
- Reactants :
- 5-Methoxy-2-formylpyridine (1.0 equiv)
- Ethyl acetoacetate (1.1 equiv)
- Urea (1.5 equiv)
- Ammonium chloride (catalytic) in acetic acid.
- Conditions : Reflux at 100°C for 8–12 hours.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol yields 5-methoxy-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate.
Key Modification : Introduction of a bromomethyl group at position 2 via electrophilic substitution using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C in CCl₄).
Acetic Acid Linker Installation
Alkylation of the Pyridinone Nitrogen
- Reactants :
- Pyridinone-thioether (1.0 equiv)
- Ethyl bromoacetate (1.1 equiv)
- K₂CO₃ (2.0 equiv) in DMF.
- Conditions : 60°C for 6 hours.
- Workup : Acidify with HCl, extract with CH₂Cl₂, and evaporate to obtain ethyl 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetate.
Saponification to Carboxylic Acid
- Reactants : Ester derivative (1.0 equiv), NaOH (2.0 equiv) in ethanol/water (3:1).
- Conditions : Reflux for 3 hours.
- Workup : Acidify with HCl to precipitate the carboxylic acid.
Amide Coupling with 4-Chloroaniline
Activation and Coupling
Procedure :
- Reactants :
- Conditions : Stir at room temperature for 12 hours under N₂.
- Workup : Dilute with water, extract with EtOAc, and purify via recrystallization (MeOH/acetone).
Yield : 65–70% of the target compound as a white solid.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.42 (d, J = 8.4 Hz, 2H, ArH), 6.89 (s, 1H, pyridinone-H), 4.72 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 3.51 (s, 3H, NCH₃).
- MS (ESI+) : m/z 449.1 [M+H]⁺.
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).
- Melting Point : 178–180°C (decomp.).
Optimization and Challenges
Thioether Stability
The tetrazole-thioether bond is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) improved yields by 15%.
Q & A
Q. How does this compound’s mechanism of action differ from structurally related N-acetamide derivatives?
- Methodological Answer : Unlike simpler acetamides (e.g., ), the tetrazole-thioether group may inhibit enzymes via covalent binding (e.g., cysteine protease inhibition). Competitive binding assays (SPR or ITC) and mutagenesis studies identify critical residues. notes thienopyrimidine analogs target kinase domains, suggesting divergent mechanisms .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing biological activity data across multiple analogs?
- Methodological Answer : Multivariate analysis (PCA or PLS-DA) identifies structural descriptors correlated with activity. Dose-response curves (IC/EC) should use nonlinear regression models (e.g., GraphPad Prism). ’s comparative table (Thienopyrimidine vs. Oxadiazole analogs) exemplifies structured SAR reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
